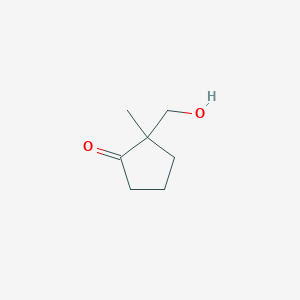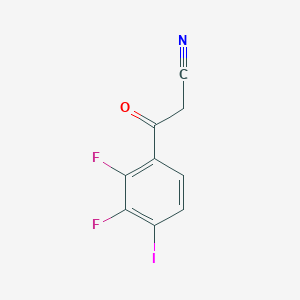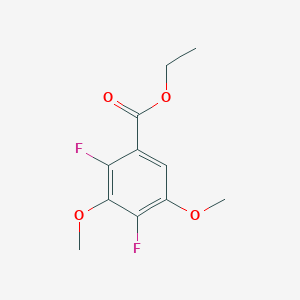
Ethyl 2,4-difluoro-3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-difluoro-3,5-dimethoxybenzoate is an organic compound with the molecular formula C11H12F2O4 It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-difluoro-3,5-dimethoxybenzoate typically involves the esterification of 2,4-difluoro-3,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-difluoro-3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with methoxide yields a methoxy-substituted derivative.
Hydrolysis: The major products are 2,4-difluoro-3,5-dimethoxybenzoic acid and ethanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4-difluoro-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2,4-difluoro-3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, while the methoxy groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-difluoro-3,5-dimethoxybenzoate: Similar compounds include other fluorinated benzoates and methoxy-substituted benzoates.
Ethyl 3,5-diethoxybenzoate: This compound has ethoxy groups instead of methoxy groups, leading to different chemical properties.
Methyl 2,4-dimethoxybenzoate: This compound has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the combination of fluorine and methoxy substituents on the benzene ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12F2O4 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
ethyl 2,4-difluoro-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H12F2O4/c1-4-17-11(14)6-5-7(15-2)9(13)10(16-3)8(6)12/h5H,4H2,1-3H3 |
InChI Key |
TXDWJKCDCPAHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)OC)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


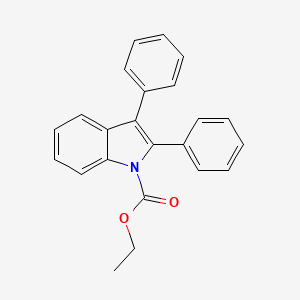
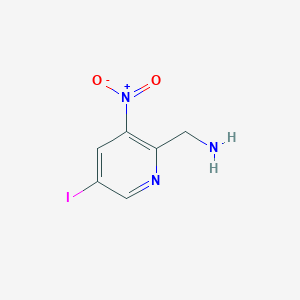


![7-Chloro-6-fluoro-3,4,4a,8a-tetrahydro-2H-benzo[b][1,4]oxazine](/img/structure/B12839383.png)

![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)
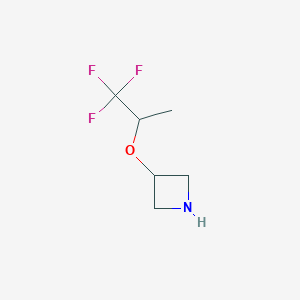

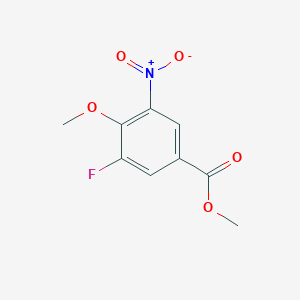
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)

